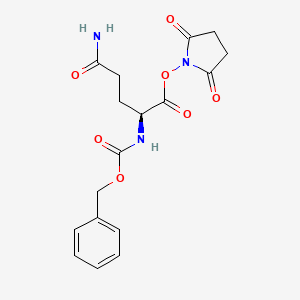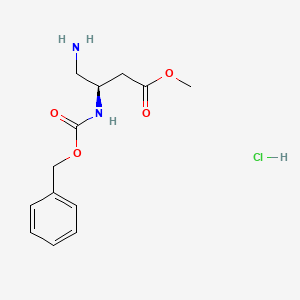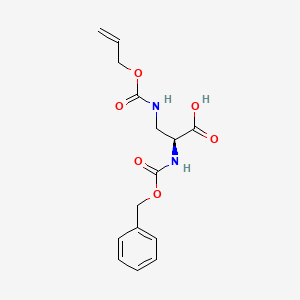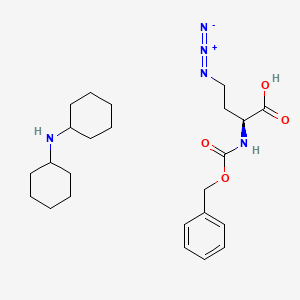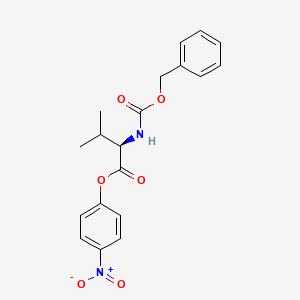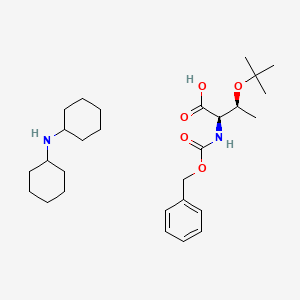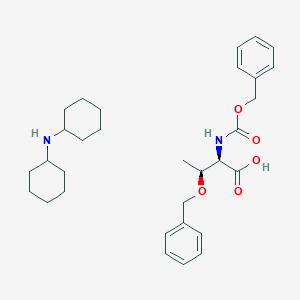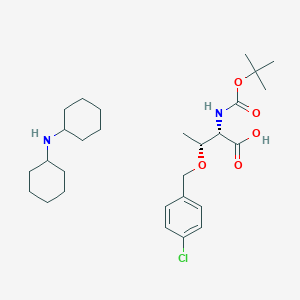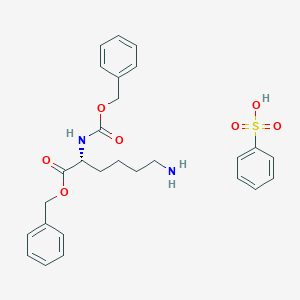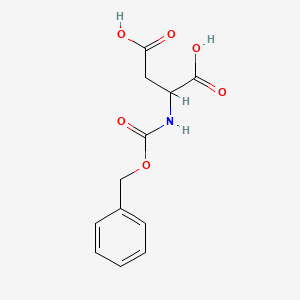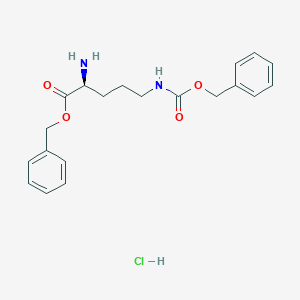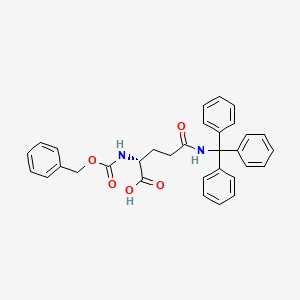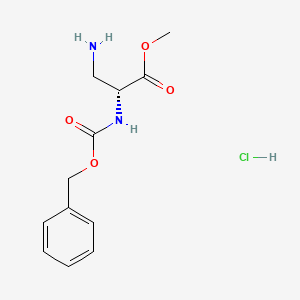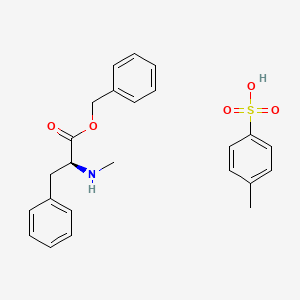
N-Me-Phe-Obzl p-Tosylate
Vue d'ensemble
Description
N-Methylphenyl-O-benzyloxycarbonyl p-tosylate, commonly known as N-Mephe-Obzl p-Tosylate, is an organic compound that has been used in a variety of laboratory experiments, as well as in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds. This compound is also known as N-Mephe-Obzl p-Tosylate and is represented by the chemical formula C14H15NO5S.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-Me-Phe-Obzl p-Tosylate involves the protection of the amino group of N-methylphenylalanine followed by the reaction with benzyl chloride to form N-Me-Phe-Obzl. The final step involves the reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride to form the tosylate derivative.
Starting Materials
N-methylphenylalanine, Benzyl chloride, p-toluenesulfonyl chloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Chloroform, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)
Reaction
Step 1: Protection of the amino group of N-methylphenylalanine with benzyl chloroformate in the presence of DIPEA and DMF to form N-Me-Phe-Obzl., Step 2: Purification of N-Me-Phe-Obzl by column chromatography using chloroform as the eluent., Step 3: Reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride in the presence of DIPEA and DMF to form N-Me-Phe-Obzl p-Tosylate., Step 4: Purification of N-Me-Phe-Obzl p-Tosylate by column chromatography using chloroform as the eluent., Step 5: Recrystallization of N-Me-Phe-Obzl p-Tosylate from a mixture of chloroform and hexane., Step 6: Drying of N-Me-Phe-Obzl p-Tosylate under vacuum over anhydrous magnesium sulfate., Step 7: Characterization of N-Me-Phe-Obzl p-Tosylate by various spectroscopic techniques such as NMR and IR spectroscopy.
Mécanisme D'action
N-Mephe-Obzl p-Tosylate is an activator of enzymes, which means that it binds to the enzyme and increases its activity. This binding occurs through the formation of a covalent bond between the enzyme and the compound, which is then broken down by the enzyme’s catalytic activity. This mechanism of action is important for the study of enzyme-catalyzed reactions, as it allows researchers to study the effects of different compounds on the activity of enzymes.
Effets Biochimiques Et Physiologiques
N-Mephe-Obzl p-Tosylate has been studied for its biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in the regulation of the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-Mephe-Obzl p-Tosylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and is soluble in organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it an attractive option for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions and its tendency to form insoluble precipitates in some solvents.
Orientations Futures
N-Mephe-Obzl p-Tosylate has potential applications in a variety of areas, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the modulation of metabolic and signal transduction pathways. It could also be used to improve the efficiency of drug delivery systems, as well as to develop new therapeutic agents. In addition, further research could be conducted to explore the potential of this compound for use in drug development, as well as its potential for use in other applications, such as diagnostics and imaging.
Applications De Recherche Scientifique
N-Mephe-Obzl p-Tosylate is used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used to synthesize various compounds, such as peptides, antibiotics, and other biologically active molecules. In addition, it has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718521 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Phe-Obzl p-Tosylate | |
CAS RN |
40298-25-7 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



